Nepafenac-d5

Vue d'ensemble

Description

Le népafenac est un anti-inflammatoire non stéroïdien (AINS) couramment utilisé en ophtalmologie pour traiter la douleur et l'inflammation associées à la chirurgie de la cataracte . Le marquage au deutérium dans AL-6515 D5 le rend utile comme étalon interne en spectrométrie de masse pour la quantification du népafenac .

Mécanisme D'action

Target of Action

Nepafenac-d5, also known as Nepafenac D5, is a deuterium labeled variant of Nepafenac . The primary targets of this compound are Prostaglandin G/H synthase 1 and 2 , also known as COX-1 and COX-2 . These enzymes play a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including mediating inflammation.

Mode of Action

This compound is a prodrug . After penetrating the cornea, it undergoes rapid bioactivation to amfenac , which is a potent non-steroidal anti-inflammatory drug (NSAID) that uniformly inhibits the activity of COX-1 and COX-2 . By inhibiting these enzymes, this compound reduces the production of prostaglandins, thereby decreasing inflammation.

Biochemical Pathways

The inhibition of COX-1 and COX-2 by this compound affects the prostaglandin synthesis pathway . This results in decreased formation of prostaglandin precursors , leading to reduced inflammation and pain. This is particularly beneficial in conditions like post-cataract surgery, where inflammation and pain are common.

Pharmacokinetics

This compound, like Nepafenac, rapidly crosses the cornea . This is crucial for its bioavailability in the eye. Following ocular administration, low but quantifiable plasma concentrations of Nepafenac and its active metabolite, amfenac, were observed . The active metabolite, amfenac, has a high affinity towards serum albumin proteins , which can affect its distribution in the body.

Result of Action

The primary result of this compound’s action is the reduction of inflammation and pain associated with cataract surgery . By inhibiting the production of prostaglandins, this compound can alleviate these symptoms and promote healing.

Analyse Biochimique

Biochemical Properties

Nepafenac D5 plays a crucial role in biochemical reactions as an inhibitor of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2 . These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. By inhibiting COX enzymes, Nepafenac D5 reduces the production of prostaglandins, thereby alleviating inflammation . The compound interacts with various biomolecules, including proteins and enzymes, to exert its effects. For instance, it binds to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins .

Cellular Effects

Nepafenac D5 influences various cellular processes, particularly in ocular tissues. It reduces inflammation by inhibiting the production of prostaglandins, which are key mediators of the inflammatory response . This inhibition leads to decreased cellular signaling related to inflammation, ultimately reducing pain and swelling. Additionally, Nepafenac D5 affects gene expression by downregulating the expression of genes involved in the inflammatory response . This modulation of gene expression further contributes to its anti-inflammatory effects.

Molecular Mechanism

The molecular mechanism of Nepafenac D5 involves its conversion to amfenac by intraocular hydrolases after penetrating the cornea . Amfenac, the active form, uniformly inhibits COX-1 and COX-2 activity, thereby reducing the production of prostaglandins . This inhibition occurs through the binding of amfenac to the active site of COX enzymes, preventing the conversion of arachidonic acid to prostaglandins . Additionally, Nepafenac D5 may influence other molecular pathways related to inflammation and pain.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Nepafenac D5 have been observed to change over time. The compound is stable under standard storage conditions and has a shelf life of several years . In vitro studies have shown that Nepafenac D5 maintains its inhibitory effects on COX enzymes over extended periods . Its degradation products may form over time, potentially affecting its efficacy. Long-term studies in vivo have demonstrated that Nepafenac D5 continues to reduce inflammation and pain over several weeks of administration .

Dosage Effects in Animal Models

The effects of Nepafenac D5 vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces inflammation and pain without significant adverse effects . At higher doses, Nepafenac D5 may cause toxic effects, including gastrointestinal irritation and renal toxicity . These adverse effects are consistent with those observed for other NSAIDs. Threshold effects have been observed, where doses above a certain level result in a disproportionate increase in adverse effects .

Metabolic Pathways

Nepafenac D5 is metabolized primarily in the eye, where it is converted to amfenac by intraocular hydrolases . Amfenac then undergoes further metabolism to more polar metabolites through hydroxylation and glucuronidation . These metabolic pathways involve various enzymes, including cytochrome P450 enzymes and glucuronosyltransferases . The metabolites are eventually excreted from the body, primarily through the urine .

Transport and Distribution

Nepafenac D5 is transported and distributed within ocular tissues following topical administration . The compound rapidly penetrates the cornea and is distributed to the anterior and posterior segments of the eye . It is transported by various transporters and binding proteins within ocular tissues, ensuring its targeted delivery to sites of inflammation . The distribution of Nepafenac D5 is influenced by its physicochemical properties, including its solubility and lipophilicity .

Subcellular Localization

The subcellular localization of Nepafenac D5 is primarily within the cytoplasm of ocular cells . After penetrating the cornea, the compound is distributed to various cellular compartments, including the cytoplasm and nucleus . Its activity is influenced by its localization, as it needs to reach the active sites of COX enzymes within the cytoplasm to exert its effects . Post-translational modifications and targeting signals may also play a role in directing Nepafenac D5 to specific subcellular compartments .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de AL-6515 D5 implique la deutération du népafenacLes conditions de réaction impliquent souvent l'utilisation de réactifs et de solvants deutérés pour atteindre le niveau de deutération souhaité .

Méthodes de production industrielle

La production industrielle de AL-6515 D5 suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique un contrôle strict des conditions de réaction pour garantir une pureté et un rendement élevés. Le produit final est généralement purifié à l'aide de techniques chromatographiques pour atteindre les niveaux de pureté souhaités .

Analyse Des Réactions Chimiques

Types de réactions

AL-6515 D5, comme son composé parent, le népafenac, subit diverses réactions chimiques, notamment :

Oxydation : Le népafenac peut être oxydé pour former son métabolite actif, l'amfénac.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels dans le composé.

Substitution : Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la structure moléculaire.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et d'autres peroxydes.

Réduction : Des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium sont couramment utilisés.

Substitution : Divers agents halogénants et nucléophiles peuvent être utilisés pour les réactions de substitution.

Principaux produits formés

Oxydation : Le principal produit formé est l'amfénac, qui est le métabolite actif du népafenac.

Réduction et substitution : Les produits dépendent des réactifs et des conditions spécifiques utilisés.

Applications de recherche scientifique

AL-6515 D5 a plusieurs applications de recherche scientifique :

Chimie : Utilisé comme étalon interne en spectrométrie de masse pour la quantification du népafenac.

Biologie : Étudié pour ses interactions avec les molécules et les voies biologiques.

Médecine : Investigé pour ses effets thérapeutiques potentiels et ses mécanismes d'action.

Industrie : Utilisé dans le développement et le contrôle de la qualité des formulations pharmaceutiques

Mécanisme d'action

Le mécanisme d'action de AL-6515 D5 est similaire à celui du népafenac. Le népafenac est un promédicament qui, après pénétration dans la cornée, est rapidement converti en amfénac. L'amfénac est un puissant inhibiteur des enzymes cyclo-oxygénases (COX-1 et COX-2), qui sont impliquées dans la synthèse des prostaglandines qui interviennent dans l'inflammation et la douleur . En inhibant ces enzymes, l'amfénac réduit la production de médiateurs inflammatoires, exerçant ainsi ses effets anti-inflammatoires et analgésiques .

Applications De Recherche Scientifique

Scientific Research Applications

-

Ocular Surgery and Inflammation Management

- Nepafenac-d5 is primarily studied for its efficacy in preventing postoperative complications such as macular edema following cataract surgery. A randomized clinical trial demonstrated that a 90-day regimen of nepafenac significantly reduced the incidence of macular edema in patients with diabetic retinopathy compared to a vehicle control group (5% vs. 17.5% developed macular edema) .

-

Pharmacokinetic Studies

- The distribution and concentration of nepafenac and amfenac in ocular tissues have been extensively studied using animal models. Research indicates that topical administration leads to significant concentrations in the posterior segment of the eye, crucial for therapeutic efficacy . The pharmacokinetics of this compound can be elucidated through high-performance liquid chromatography/mass spectrometry, allowing for detailed analysis of drug distribution patterns.

-

Mechanistic Studies

- The pathway by which nepafenac reaches ocular tissues involves both periocular routes and direct diffusion through scleral layers. Studies have shown that the concentration gradient favors higher levels in the sclera and choroid compared to the retina, suggesting targeted delivery mechanisms that could be further explored with this compound .

Data Table: Clinical Trial Results

Case Studies

-

Cataract Surgery Outcomes

- A multicenter study evaluated the effectiveness of nepafenac in preventing macular edema post-cataract surgery among patients with diabetic retinopathy. The results indicated a significant protective effect against edema development when compared to placebo, supporting its use as a standard preoperative treatment .

-

Ocular Distribution Studies

- In animal models, studies have shown that after topical application of nepafenac, the drug reaches peak concentrations in various ocular tissues within hours, demonstrating its potential for effective local treatment . Such findings emphasize the importance of localized drug delivery systems in ophthalmology.

Comparaison Avec Des Composés Similaires

Composés similaires

Népafenac : Le composé parent de AL-6515 D5, utilisé à des fins thérapeutiques similaires.

Amfénac : Le métabolite actif du népafenac, qui inhibe directement les enzymes COX.

Unicité

L'unicité de AL-6515 D5 réside dans son marquage au deutérium, ce qui le rend particulièrement utile comme étalon interne en chimie analytique. Ce marquage permet une quantification précise du népafenac dans divers échantillons à l'aide de la spectrométrie de masse .

Activité Biologique

Nepafenac-d5 is a deuterated form of the nonsteroidal anti-inflammatory drug (NSAID) nepafenac, which is primarily used in ophthalmology for the treatment of pain and inflammation following cataract surgery. This article explores the biological activity of this compound, including its pharmacodynamics, mechanism of action, clinical efficacy, and safety profile, supported by relevant data tables and case studies.

Nepafenac is a prodrug that requires conversion to its active form, amfenac, through hydrolysis by ocular tissue hydrolases after penetrating the cornea. Amfenac exerts its pharmacological effects by inhibiting cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2, which are crucial in the biosynthesis of prostaglandins involved in inflammation and pain signaling .

Key Pharmacodynamic Properties:

- Inhibition of Prostaglandin Synthesis: Nepafenac has been shown to significantly reduce prostaglandin E2 (PGE2) synthesis in ocular tissues, which correlates with its anti-inflammatory effects .

- Tissue Distribution: Following topical administration, nepafenac is distributed from the anterior to the posterior segments of the eye, notably affecting the retina and choroid .

Clinical Efficacy

Clinical studies have demonstrated the effectiveness of nepafenac in managing postoperative inflammation and pain. A pivotal phase 3 trial assessed nepafenac 0.3% compared to vehicle drops in patients undergoing cataract surgery.

Efficacy Data:

| Parameter | Nepafenac 0.3% | Vehicle |

|---|---|---|

| Ocular Inflammation Cured (%) | 68.4% (552/807) | 34% (67/197) |

| Ocular Pain Cured (%) | 91% (734/807) | 49.7% (98/197) |

The study reported a significant increase in cure rates for both inflammation and pain at Day 14 post-surgery for patients treated with nepafenac compared to those receiving vehicle drops .

Case Studies

A notable case study highlighted a rare adverse effect associated with nepafenac use. A 62-year-old woman developed corneal melting attributed to topical nepafenac application. Upon discontinuation of the drug, her condition improved rapidly, underscoring the importance of monitoring for potential complications when using topical NSAIDs .

Safety Profile

The safety profile of nepafenac has been evaluated in various clinical settings. Common adverse events include headache and transient increases in intraocular pressure. Importantly, there have been no significant interactions identified with major cytochrome P450 metabolic pathways, suggesting a low risk for drug-drug interactions when administered concurrently with other medications .

Propriétés

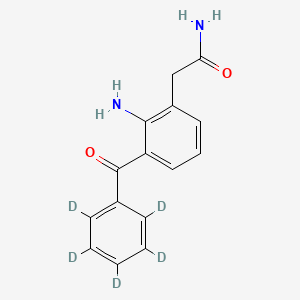

IUPAC Name |

2-[2-amino-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O2/c16-13(18)9-11-7-4-8-12(14(11)17)15(19)10-5-2-1-3-6-10/h1-8H,9,17H2,(H2,16,18)/i1D,2D,3D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEFAQIPZVLVERP-XFEWCBMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC(=C2N)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)C2=CC=CC(=C2N)CC(=O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.